Cas no 51267-08-4 ((2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride)

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a substituted phenethylamine derivative with applications in pharmaceutical research and organic synthesis. The compound features a methanamine group bound to a dimethoxy-substituted aromatic ring, enhancing its reactivity in nucleophilic and electrophilic processes. Its hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is particularly useful in the study of serotonin receptor interactions due to its structural similarity to bioactive amines. High purity and well-defined synthesis pathways ensure reproducibility in research settings. Its crystalline form allows for precise characterization, making it a valuable reference standard in analytical chemistry and medicinal chemistry investigations.
(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride structure
51267-08-4 structure
Product name:(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride
CAS No:51267-08-4
MF:C10H16ClNO2
MW:217.692542076111
MDL:MFCD34186411
CID:5330719
PubChem ID:165942527

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
    • Z5143427122
    • (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride
    • MDL: MFCD34186411
    • Inchi: 1S/C10H15NO2.ClH/c1-7-4-10(13-3)8(6-11)5-9(7)12-2;/h4-5H,6,11H2,1-3H3;1H
    • InChI Key: DKXSYCRBAPAYTP-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1C=C(C)C(=CC=1CN)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 152
  • Topological Polar Surface Area: 44.5

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8785868-5.0g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95.0%
5.0g
$1737.0 2025-03-21
1PlusChem
1P0282CY-100mg
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95%
100mg
$286.00 2024-04-30
Aaron
AR0282LA-5g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95%
5g
$2414.00 2025-02-15
1PlusChem
1P0282CY-500mg
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95%
500mg
$641.00 2024-04-30
Enamine
EN300-8785868-0.05g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95.0%
0.05g
$128.0 2025-03-21
Enamine
EN300-8785868-1.0g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95.0%
1.0g
$600.0 2025-03-21
Enamine
EN300-8785868-0.25g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95.0%
0.25g
$271.0 2025-03-21
Enamine
EN300-8785868-10.0g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95.0%
10.0g
$2577.0 2025-03-21
Enamine
EN300-8785868-0.5g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95.0%
0.5g
$468.0 2025-03-21
Aaron
AR0282LA-1g
(2,5-dimethoxy-4-methylphenyl)methanamine hydrochloride
51267-08-4 95%
1g
$850.00 2025-02-15

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride Related Literature

Additional information on (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride

Introduction to (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride (CAS No. 51267-08-4)

(2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 51267-08-4, belongs to a class of aromatic amines that exhibit a range of potential biological activities. The unique structural features of this molecule, including its methoxy and methyl substituents, contribute to its distinctive chemical properties and make it a subject of interest for various scientific investigations.

The chemical structure of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride consists of a benzene ring substituted with two methoxy groups at the 2- and 5-positions, along with a methyl group at the 4-position. The presence of these functional groups imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for use in laboratory settings and potential pharmaceutical applications.

In recent years, there has been growing interest in exploring the pharmacological potential of aromatic amines like (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride. Research has indicated that such compounds may possess properties relevant to various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The methoxy and methyl groups in the molecule are known to modulate its pharmacokinetic profile and bioavailability, which are critical factors in drug design.

One of the most compelling aspects of studying (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride is its potential role as a lead compound in the development of novel therapeutic agents. Researchers have been investigating its interactions with enzymes and receptors that are involved in disease pathways. For instance, studies have suggested that this compound may interact with monoamine oxidase (MAO) enzymes, which are implicated in the regulation of neurotransmitter levels. By modulating MAO activity, (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride could potentially influence mood disorders and neurodegenerative conditions.

The synthesis of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the complex aromatic ring system. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for further research.

The pharmacological evaluation of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride has revealed several promising characteristics. Preclinical studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and pain pathways. Additionally, the compound has shown potential in reducing oxidative stress by interacting with antioxidant defense systems. These findings suggest that it may be beneficial in conditions where inflammation and oxidative damage play significant roles.

In terms of drug development, the structural features of (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride make it an attractive candidate for further optimization. By leveraging computational chemistry tools such as molecular docking and virtual screening, researchers can identify structural modifications that enhance its binding affinity to target proteins. This approach allows for the design of analogs with improved pharmacological properties while minimizing potential side effects.

The regulatory landscape for developing new pharmaceuticals also plays a crucial role in the progression of compounds like (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets quality standards required for clinical trials. Additionally, navigating regulatory pathways such as Investigational New Drug (IND) applications is essential for advancing the compound into human testing phases.

The future directions for research on (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride include exploring its mechanisms of action in greater detail. Understanding how this compound interacts with biological systems at a molecular level will provide insights into its therapeutic potential. Furthermore, investigating its efficacy in animal models will help validate its suitability for human trials. Collaborative efforts between academia and industry are likely to drive these investigations forward.

In conclusion, (2,5-Dimethoxy-4-methylphenyl)methanamine hydrochloride (CAS No. 51267-08-4) represents a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and demonstrated biological activities make it an intriguing candidate for further development into new therapeutic agents. As research continues to uncover more about its properties and mechanisms of action, this compound is poised to contribute valuable insights into treating various diseases.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.